molecular formula C18H15BrN2O4 B5004577 2-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]acetic acid

2-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]acetic acid

Cat. No.: B5004577
M. Wt: 403.2 g/mol
InChI Key: CLLWGSGJCLVLAV-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]acetic acid is an organic compound that features a benzamido group, a bromophenyl group, and an enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]acetic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamido Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl group, which can be done using bromine in the presence of a catalyst.

    Formation of the Enoyl Group: This can be achieved through a condensation reaction involving an aldehyde and an amine, followed by oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]acetic acid exerts its effects involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with proteins, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(E)-2-benzamido-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoyl]amino]acetic acid
  • 4-bromophenylacetic acid
  • Benzamide, 2-bromo-

Uniqueness

2-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]acetic acid is unique due to the presence of both a bromophenyl group and an enoyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4/c19-14-8-4-5-12(9-14)10-15(18(25)20-11-16(22)23)21-17(24)13-6-2-1-3-7-13/h1-10H,11H2,(H,20,25)(H,21,24)(H,22,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLWGSGJCLVLAV-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)Br)/C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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